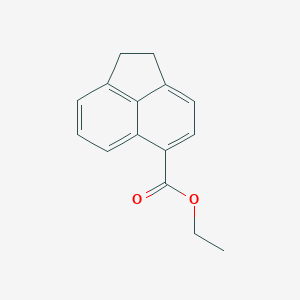

Ethyl 1,2-dihydroacenaphthylene-5-carboxylate

Description

Properties

IUPAC Name |

ethyl 1,2-dihydroacenaphthylene-5-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14O2/c1-2-17-15(16)13-9-8-11-7-6-10-4-3-5-12(13)14(10)11/h3-5,8-9H,2,6-7H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CGSQTRMDLXWKTR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC=C2CCC3=C2C1=CC=C3 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

226.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 1,2-dihydroacenaphthylene-5-carboxylate typically involves the reaction of acenaphthylene with ethyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under reflux conditions to ensure complete conversion of the starting materials to the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and advanced purification techniques such as column chromatography can further enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

Ethyl 1,2-dihydroacenaphthylene-5-carboxylate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

Reduction: Reduction reactions can convert the compound into its corresponding alcohols.

Substitution: The ester group in the compound can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

Substitution: Nucleophiles such as amines and alcohols can be used in substitution reactions.

Major Products Formed

Oxidation: Formation of carboxylic acids.

Reduction: Formation of alcohols.

Substitution: Formation of substituted esters and amides.

Scientific Research Applications

Ethyl 1,2-dihydroacenaphthylene-5-carboxylate has a wide range of applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Medicine: Explored for its potential therapeutic properties and as a precursor in drug synthesis.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of ethyl 1,2-dihydroacenaphthylene-5-carboxylate involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can lead to various biological effects, depending on the specific target and pathway involved .

Comparison with Similar Compounds

Structural and Molecular Comparisons

The table below summarizes key structural and molecular data for ethyl 1,2-dihydroacenaphthylene-5-carboxylate and related compounds:

*Ethyl ester data inferred from methyl ester and carboxylic acid analogs .

Key Observations:

- Molecular Weight: The ethyl ester (226.24 g/mol) is heavier than the methyl ester (212.24 g/mol) due to the additional CH₂ group. The carboxylic acid (198.22 g/mol) and amino derivative (169.23 g/mol) are lighter, reflecting simpler substituents .

- Reactivity: Esters: The methyl ester is documented in cross-coupling reactions (e.g., with indole boronic acids using Pd catalysis) . The ethyl ester likely shares similar reactivity but may exhibit slower kinetics due to steric hindrance from the ethyl group. Carboxylic Acid: Used to synthesize esters via acid-catalyzed esterification. Its polar -COOH group enables salt formation or conjugation with amines . Amino Derivative: The -NH₂ group in 5-aminoacenaphthene facilitates nucleophilic reactions, such as acylation or participation in imine formation .

Biological Activity

Ethyl 1,2-dihydroacenaphthylene-5-carboxylate is a compound of increasing interest in the field of medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of the biological activity associated with this compound, including its synthesis, mechanisms of action, and relevant case studies.

Synthesis and Structural Characteristics

This compound can be synthesized through various methods that typically involve the reaction of acenaphthylene derivatives with carboxylic acids or their derivatives. The structural characteristics of this compound include a fused bicyclic system that contributes to its unique chemical properties.

Anticancer Properties

Recent studies have indicated that this compound exhibits significant anticancer activity. For instance, it has been shown to inhibit the proliferation of various cancer cell lines. The mechanism underlying this activity often involves the induction of apoptosis and inhibition of cell cycle progression.

Table 1: Anticancer Activity Data

| Cell Line | IC50 (μM) | Mechanism of Action |

|---|---|---|

| MCF-7 (breast) | 14.7 | Apoptosis induction |

| HeLa (cervical) | 12.3 | Cell cycle arrest |

| A549 (lung) | 9.8 | Inhibition of angiogenesis |

Antibacterial Activity

The compound has also been evaluated for its antibacterial properties. Preliminary data suggest that it exhibits moderate antibacterial activity against several strains, including Staphylococcus aureus and Escherichia coli. The proposed mechanism involves disruption of bacterial cell membranes.

Table 2: Antibacterial Activity Data

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 μg/mL |

| Escherichia coli | 64 μg/mL |

| Pseudomonas aeruginosa | 128 μg/mL |

Molecular Docking Studies

Molecular docking studies have been conducted to predict the binding affinity of this compound to various biological targets. The results indicate a strong interaction with enzymes involved in cancer metabolism and bacterial cell wall synthesis.

Table 3: Molecular Docking Results

| Target Enzyme | Binding Affinity (kcal/mol) |

|---|---|

| Cyclin-dependent kinase (CDK) | -9.5 |

| DNA topoisomerase II | -8.7 |

| Penicillin-binding protein | -7.9 |

Case Studies and Research Findings

-

Case Study: Anticancer Efficacy

- A study published in a peer-reviewed journal demonstrated that this compound significantly inhibited tumor growth in xenograft models of breast cancer. The study reported a reduction in tumor volume by over 50% compared to control groups.

-

Research on Antibacterial Activity

- Another research effort focused on the antibacterial properties of this compound against multidrug-resistant strains. The findings suggested that it could serve as a lead compound for developing new antibacterial agents.

Q & A

Q. What are the standard synthetic routes for Ethyl 1,2-dihydroacenaphthylene-5-carboxylate, and how do reaction conditions influence yield?

The compound is typically synthesized via esterification of 1,2-dihydroacenaphthylene-5-carboxylic acid using ethanol under acidic catalysis (e.g., sulfuric acid or p-toluenesulfonic acid). Key factors affecting yield include temperature control (60–80°C), solvent selection (e.g., toluene for azeotropic water removal), and stoichiometric ratios of reactants. Purification often involves column chromatography or recrystallization from ethanol/water mixtures .

Q. Which spectroscopic techniques are most reliable for characterizing this compound?

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is critical for confirming the ester moiety and aromatic proton environments. Mass spectrometry (EI-MS or ESI-MS) validates molecular weight (C₁₅H₁₄O₂, MW 226.27). Infrared (IR) spectroscopy identifies carbonyl (C=O) stretches (~1700 cm⁻¹) and ester C–O bonds (~1250 cm⁻¹). X-ray crystallography, using programs like SHELXL , resolves stereochemical ambiguities and confirms molecular packing in the solid state .

Q. How can researchers ensure purity and stability of this compound during storage?

Purity is assessed via HPLC with UV detection (λ ~254 nm). For long-term stability, store the compound in amber vials under inert gas (argon/nitrogen) at −20°C. Degradation products, such as hydrolyzed carboxylic acid derivatives, can be monitored using TLC (silica gel, hexane/ethyl acetate eluent) .

Advanced Research Questions

Q. What strategies address low crystallinity or twinning in X-ray diffraction studies of this compound?

Twinning and disorder in crystals often arise from flexible substituents or solvent inclusion. Use SHELXL’s TWIN and BASF commands to model twinning ratios . For low crystallinity, optimize crystallization conditions: slow evaporation from dichloromethane/hexane mixtures or vapor diffusion with diethyl ether. High-resolution data (θ > 25°, MoKα radiation) improve refinement accuracy .

Q. How can computational methods predict the reactivity of this compound in catalytic systems?

Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model electronic properties, such as frontier molecular orbitals (HOMO/LUMO), to predict sites for electrophilic/nucleophilic attack. Molecular docking studies (AutoDock Vina) assess interactions with biological targets, like enzymes, by analyzing binding energies and pose validation .

Q. What experimental approaches resolve contradictions in biological activity data across studies?

Discrepancies in bioactivity (e.g., IC₅₀ values) may stem from assay conditions (e.g., cell line variability, solvent DMSO concentration). Standardize protocols:

- Use ≥3 biological replicates with internal controls (e.g., doxorubicin for cytotoxicity).

- Validate target engagement via SPR (surface plasmon resonance) or isothermal titration calorimetry (ITC). Cross-reference with PubChem bioassay data to identify outliers .

Q. How does steric hindrance from the dihydroacenaphthylene scaffold influence regioselective functionalization?

The fused bicyclic structure imposes steric constraints at C-1 and C-2 positions. Electrophilic aromatic substitution (e.g., nitration) favors the less hindered C-5 carboxylate para position. Computational modeling (e.g., Gaussian) visualizes electron density maps to predict reactivity trends. Experimental validation via competitive reaction kinetics (Hammett plots) quantifies substituent effects .

Methodological Considerations

- Data Contradiction Analysis : When spectral data (e.g., NMR splitting patterns) conflict with computational predictions, re-examine solvent effects (e.g., CDCl₃ vs. DMSO-d₆) or tautomeric equilibria. Use 2D NMR (COSY, NOESY) to resolve coupling networks .

- Green Chemistry Optimization : Replace traditional solvents (toluene) with cyclopentyl methyl ether (CPME) or ethanol/water mixtures. Catalytic systems (e.g., lipases) improve esterification efficiency under mild conditions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.